molecular formula C11H11BrFNO2 B11728941 (3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole

(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole

Cat. No.: B11728941
M. Wt: 288.11 g/mol
InChI Key: FWIPJFAIKYPHOQ-RDDDGLTNSA-N
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Description

(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole is a complex organic compound characterized by its unique hexahydrofuro[3,4-c][1,2]oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a brominated and fluorinated phenyl derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-bromo-2-fluorophenyl)oxazole
  • 5-(5-bromo-2-fluorophenyl)-1,3-oxazole

Uniqueness

Compared to similar compounds, (3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole stands out due to its unique hexahydrofuro[3,4-c][1,2]oxazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-3,3a,4,6-tetrahydro-1H-furo[3,4-c][1,2]oxazole

InChI

InChI=1S/C11H11BrFNO2/c12-8-1-2-10(13)9(3-8)11-6-15-4-7(11)5-16-14-11/h1-3,7,14H,4-6H2/t7-,11-/m1/s1

InChI Key

FWIPJFAIKYPHOQ-RDDDGLTNSA-N

Isomeric SMILES

C1[C@@H]2CON[C@@]2(CO1)C3=C(C=CC(=C3)Br)F

Canonical SMILES

C1C2CONC2(CO1)C3=C(C=CC(=C3)Br)F

Origin of Product

United States

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